molecular formula C7H5BF3NO3 B572664 (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid CAS No. 1310404-58-0

(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid

Cat. No.: B572664
CAS No.: 1310404-58-0
M. Wt: 218.926
InChI Key: JCUPTTRMSGGKLE-UHFFFAOYSA-N
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Description

(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is a compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromo-2-(trifluoromethyl)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and often uses a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a trifluoroacetyl group, which confer distinct reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

[2-(2,2,2-trifluoroacetyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)5-3-4(8(14)15)1-2-12-5/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUPTTRMSGGKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C(=O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678191
Record name [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-58-0
Record name Boronic acid, B-[2-(2,2,2-trifluoroacetyl)-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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